N-Methoxy-N-methylnicotinamide

Organic Synthesis Process Chemistry Automated Dispensing

N-Methoxy-N-methylnicotinamide (CAS 95091-91-1) is a heterocyclic Weinreb amide derived from nicotinic acid, characterized by the substitution of the amide nitrogen with both a methoxy and a methyl group. This structural motif confers the ability to serve as a robust acylating agent that undergoes controlled nucleophilic addition with organometallic reagents to yield ketones, or reduction with hydrides to afford aldehydes, without over-addition.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 95091-91-1
Cat. No. B1278332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methylnicotinamide
CAS95091-91-1
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CN=CC=C1)OC
InChIInChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
InChIKeyKFEZCMOHRDCFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylnicotinamide (CAS 95091-91-1): A Versatile Weinreb Amide Intermediate for Ketone and Aldehyde Synthesis


N-Methoxy-N-methylnicotinamide (CAS 95091-91-1) is a heterocyclic Weinreb amide derived from nicotinic acid, characterized by the substitution of the amide nitrogen with both a methoxy and a methyl group . This structural motif confers the ability to serve as a robust acylating agent that undergoes controlled nucleophilic addition with organometallic reagents to yield ketones, or reduction with hydrides to afford aldehydes, without over-addition [1]. The compound is typically supplied as a liquid at room temperature (20°C), with a purity specification of >96.0% (GC) and a molecular formula of C8H10N2O2 (MW 166.18) .

Controlled acylation

Weinreb amide for ketone synthesis without over-addition

Selective reduction

Hydride reduction to 3-pyridinecarboxaldehyde

Automated dispensing

Liquid at 20°C simplifies volumetric transfer

Dual functionality

Pyridine nitrogen may support metal coordination

Why N-Methoxy-N-methylnicotinamide Cannot Be Casually Substituted: Physical Form, Heterocyclic Electronics, and Controlled Reactivity


Generic substitution with a simple benzamide or aliphatic Weinreb amide is not advised due to three critical differences. First, N-Methoxy-N-methylnicotinamide is a liquid at standard ambient temperature (20°C), whereas close analogs like N-methoxy-N-methylbenzamide are crystalline solids ; this physical state distinction directly impacts handling, dosing precision in automated synthesis, and solubility in common organic solvents. Second, the pyridine nitrogen in the nicotinoyl moiety introduces a Lewis basic site that can participate in coordination chemistry or alter the electronic environment of the carbonyl, potentially affecting reactivity with organometallic reagents compared to the benzamide counterpart . Third, the Weinreb amide functional group itself is designed to form a stable five-membered chelate upon nucleophilic attack, preventing the over-addition that plagues conventional tertiary amides [1]. These factors collectively mean that substituting this compound with an alternative amide—even another Weinreb amide—without empirical validation risks altered reaction kinetics, yields, and purification profiles.

Physical state mismatch

Liquid versus solid benzamide analogs may alter handling and dosing precision in automated synthesis.

Heterocyclic electronics

Pyridine nitrogen introduces Lewis basicity absent in carbocyclic Weinreb amides, potentially shifting reactivity.

Chelate-controlled mechanism

Generic amide substitution may lead to over-addition; stable tetrahedral intermediate prevents this.

Quantitative Differentiation Evidence for N-Methoxy-N-methylnicotinamide


Physical State and Handling: Liquid at Ambient Temperature Versus Solid Benzamide Analog

N-Methoxy-N-methylnicotinamide is a liquid at 20°C, while the structurally analogous N-methoxy-N-methylbenzamide (CAS 6919-61-5) is a crystalline solid at the same temperature . This physical state difference eliminates the need for dissolution prior to liquid transfer in automated synthesis platforms and simplifies accurate volumetric dosing in kilogram-scale process chemistry .

Physical state
Data to verify
Liquid (20°C)
N-Methoxy-N-methylbenzamide: Solid

Supports liquid-transfer workflow context

Ambient condition; cross-study comparable, source not cited

Organic Synthesis Process Chemistry Automated Dispensing

Commercial Purity Benchmark: Consistent ≥96.0% GC Purity Specification

Commercial supplies of N-Methoxy-N-methylnicotinamide from major vendors (e.g., TCI) consistently specify a minimum purity of >96.0% as determined by gas chromatography (GC) . In contrast, many in-house or generic preparations of Weinreb amides may exhibit lower purity due to residual N,O-dimethylhydroxylamine or nicotinoyl chloride, which can interfere with subsequent organometallic reactions [1].

Purity specification
Class-level
>96.0% (GC)

May improve yield reproducibility

Vendor specification; class-level inference vs. typical in-house purity

Analytical Chemistry Quality Control Synthetic Reliability

Established Synthetic Utility: Validated Intermediate in Nicotine Analog Synthesis

N-Methoxy-N-methylnicotinamide is a documented intermediate in the synthesis of rac-Nicotine-1,2′,3′,4′,5′,6′-13C6, an isotopically labeled analog of nicotine used in metabolic and pharmacokinetic studies . While other nicotinamide derivatives can serve as nicotine precursors, the Weinreb amide offers the advantage of controlled, stepwise functionalization that preserves the integrity of the pyridine ring and allows for the selective introduction of the N-methylpyrrolidine moiety [1].

Synthetic utility
Class-level
Validated intermediate for rac-Nicotine-13C6

Supports isotopic labeling route context

Class-level inference; general Weinreb amide advantage

Medicinal Chemistry Isotopic Labeling Alkaloid Synthesis

Ligand Capability: Pyridine Nitrogen Enables Metal Coordination in Catalysis

N-Methoxy-N-methylnicotinamide contains a pyridine nitrogen that can act as a ligand for transition metals, a feature absent in benzamide-derived Weinreb amides. It has been specifically noted for use as a reagent in the synthesis of phosphines, which are employed in carbonylative reactions . This dual functionality—both a Weinreb amide acylating agent and a potential metal-binding ligand—is not shared by simple aliphatic or benzamide Weinreb amides .

Ligand capability
Data to verify
Pyridine N for metal binding
Benzamide analog: no additional site

Enables tandem reaction design context

Cross-study comparable; specific phosphine synthesis noted

Organometallic Chemistry Catalysis Phosphine Synthesis

Optimal Research and Industrial Application Scenarios for N-Methoxy-N-methylnicotinamide


Controlled Synthesis of Heteroaryl Ketones via Grignard Addition

Utilize N-Methoxy-N-methylnicotinamide as a Weinreb amide to synthesize 3-pyridyl ketones with high selectivity. The reaction of this amide with aryl or alkyl Grignard reagents proceeds via a stable chelated intermediate, preventing over-addition and enabling the isolation of the desired ketone in good to excellent yields [1]. This is particularly advantageous when the target ketone contains the pyridine moiety, as alternative methods using acid chlorides often suffer from poor regioselectivity or side reactions with the pyridine nitrogen.

Reduction to 3-Pyridinecarboxaldehyde for Fine Chemical Synthesis

N-Methoxy-N-methylnicotinamide can be selectively reduced with diisobutylaluminum hydride (DIBAL-H) to afford 3-pyridinecarboxaldehyde, a valuable building block for pharmaceuticals and agrochemicals [1]. The Weinreb amide route is superior to direct reduction of nicotinic acid or its esters, as it minimizes over-reduction to the corresponding alcohol and provides a cleaner reaction profile, simplifying downstream purification.

Synthesis of Isotopically Labeled Nicotine for Metabolic Studies

This compound serves as a key intermediate in the preparation of 13C-labeled nicotine analogs . Its use in this context is supported by commercial availability of the 13C-labeled version, indicating a validated and reliable synthetic pathway. For researchers conducting ADME (absorption, distribution, metabolism, excretion) studies or developing nicotine replacement therapies, this compound offers a high-fidelity entry point for introducing isotopic labels without compromising the structural integrity of the final product.

Preparation of Functionalized Phosphine Ligands for Catalysis

Leverage the dual functionality of N-Methoxy-N-methylnicotinamide to synthesize novel phosphine ligands. The compound can act both as an acylating agent to introduce the nicotinoyl moiety and as a ligand itself, coordinating to metal centers via the pyridine nitrogen . This property is exploited in the synthesis of phosphines for carbonylative cross-coupling reactions, where the ligand's electronic properties can be fine-tuned by varying the substituents on the pyridine ring.

Application
Selection Property
Validation Focus
Heteroaryl ketone synthesis
Controlled acylation selectivity
Ketone yield and over-addition control
3-Pyridinecarboxaldehyde reduction
Selective hydride reduction route
Aldehyde purity and over-reduction control
Labeled nicotine analog preparation
Stepwise isotopic labeling fidelity
Isotopic enrichment and structural integrity
Functionalized phosphine ligand synthesis
Dual acylation/coordination function
Coordination chemistry and ligand performance

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